molecular formula C14H17NO2 B8471551 6-Acetyl-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one CAS No. 88579-25-3

6-Acetyl-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B8471551
CAS No.: 88579-25-3
M. Wt: 231.29 g/mol
InChI Key: DFBFKXFYTXAKJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Acetyl-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one is a useful research compound. Its molecular formula is C14H17NO2 and its molecular weight is 231.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

88579-25-3

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

6-acetyl-1,4,4-trimethyl-3H-quinolin-2-one

InChI

InChI=1S/C14H17NO2/c1-9(16)10-5-6-12-11(7-10)14(2,3)8-13(17)15(12)4/h5-7H,8H2,1-4H3

InChI Key

DFBFKXFYTXAKJJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)N(C(=O)CC2(C)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

21.5 g of 3,4-dihydro-1,4,4-trimethyl-2(1H)-quinolinone were dissolved in 43 g of carbon disulphide and the solution was treated with 85 g of aluminum chloride. 17.8 g of acetyl chloride were slowly added dropwise thereto while cooling with ice and stirring vigorously. The mixture was subsequently heated at reflux for 1.5 hours, cooled and treated cautiously with ice-water. The resulting mixture was extracted three times with ethyl acetate and the ethyl acetate extracts were washed with water, dried and evaporated. The thus-obtained brownish oil was filtered over silica gel [eluting agent: hexane/ethyl acetate (2:1)] and then recrystallized from hexane/ethyl acetate. There were obtained 19.5 g of 6-acetyl-3,4-dihydro-1,4,4-trimethyl-2(1H)-quinolinone in the form of colourless crystals of melting point 75°-77° C.
Quantity
21.5 g
Type
reactant
Reaction Step One
Quantity
43 g
Type
solvent
Reaction Step One
Quantity
85 g
Type
reactant
Reaction Step Two
Quantity
17.8 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.